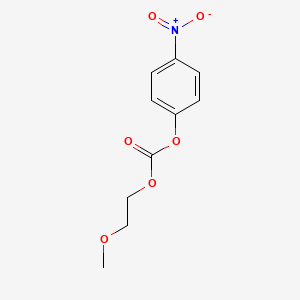

2-Methoxyethyl 4-nitrophenyl carbonate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 4-nitrophenyl carbonate typically involves the reaction of 2-methoxyethanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methoxyethyl 4-nitrophenyl carbonate undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the nitrophenyl group with a nucleophile, such as an amine or alcohol. Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Hydrolysis: The carbonate ester can be hydrolyzed to produce 2-methoxyethanol and 4-nitrophenol using acidic or basic conditions.

Major Products:

Nucleophilic Substitution: The major products are the substituted carbonate esters.

Reduction: The major product is 2-Methoxyethyl 4-aminophenyl carbonate.

Hydrolysis: The major products are 2-methoxyethanol and 4-nitrophenol.

Applications De Recherche Scientifique

Organic Synthesis

2-Methoxyethyl 4-nitrophenyl carbonate serves as an important reagent in organic synthesis due to its ability to act as a carbonylating agent. It facilitates the formation of carbon-carbon bonds and is often used in the synthesis of complex organic molecules.

Synthesis of Carbamates

One notable application is in the synthesis of aminoalkylphenyl carbamates, such as rivastigmine. The use of bis(4-nitrophenyl) carbonate allows for milder reaction conditions compared to traditional methods, which often require extreme temperatures. This process enhances yield and purity while minimizing the use of harsh reagents .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for drug formulation and development. Its reactivity towards amines makes it suitable for modifying drugs to improve their pharmacokinetic properties.

Drug Modification

The compound can be used to modify proteins and peptides through pegylation, enhancing their stability and bioavailability. For instance, Methoxy polyethylene glycol (PEG) derivatives containing nitrophenyl carbonate linkers are employed to create long-acting therapeutic agents .

Bioconjugation Techniques

In bioconjugation, this compound is utilized for attaching biomolecules to surfaces or other molecules. This application is critical in developing biosensors and targeted drug delivery systems.

Surface Functionalization

The compound's ability to form stable urethane linkages with amino groups enables the creation of non-fouling surfaces on various substrates. This property is particularly beneficial in biomedical applications where biocompatibility is essential .

Case Study 1: Rivastigmine Synthesis

A study demonstrated the efficiency of using bis(4-nitrophenyl) carbonate in synthesizing rivastigmine under mild conditions, resulting in high yields without the need for extreme temperatures or toxic reagents . This method has been adopted in industrial settings due to its simplicity and effectiveness.

Case Study 2: Protein Modification

Research involving Methoxy PEG nitrophenyl carbonate showed that pegylation significantly improved the pharmacokinetics of therapeutic proteins by extending their circulation time in the bloodstream . This has implications for designing long-acting medications.

Mécanisme D'action

The mechanism of action of 2-Methoxyethyl 4-nitrophenyl carbonate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of products that can be detected and quantified. The nitrophenyl group can undergo reduction or substitution reactions, which are crucial for its activity in various applications .

Comparaison Avec Des Composés Similaires

2-Methoxyethyl 4-aminophenyl carbonate: This compound is similar in structure but has an amino group instead of a nitro group.

2-Methoxyethyl phenyl carbonate: This compound lacks the nitro group and has a simpler structure.

Uniqueness: 2-Methoxyethyl 4-nitrophenyl carbonate is unique due to the presence of both the methoxyethyl and nitrophenyl groups, which confer specific reactivity and properties. The nitro group allows for reduction reactions, while the methoxyethyl group provides solubility and stability in various solvents .

Activité Biologique

2-Methoxyethyl 4-nitrophenyl carbonate (CAS Number: 105108-59-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅N₁O₇

- Molecular Weight : 285.25 g/mol

- Structure : The compound features a nitrophenyl group attached to a carbonate moiety, which is known to influence its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with a nitrophenyl group can possess antimicrobial activity. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

- Anticancer Potential : There is emerging evidence that this compound may have anticancer properties. The nitrophenyl group can act as a reactive electrophile, potentially leading to the modification of biomolecules involved in cancer cell proliferation .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites, thus altering metabolic pathways critical for cell survival.

- Nucleophilic Attack : In the presence of nucleophiles, the carbonate group can undergo ring-opening reactions, leading to the formation of biologically active derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Activity : A study reported that similar nitrophenyl carbonates demonstrated significant antimicrobial effects against various bacterial strains. The mechanism involved disruption of bacterial membrane integrity .

- Anticancer Research : Research on related compounds indicated that they could induce apoptosis in cancer cells through oxidative stress mechanisms. This suggests that this compound might also induce similar pathways .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

2-methoxyethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-15-6-7-16-10(12)17-9-4-2-8(3-5-9)11(13)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICULOXVGGBWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124661-64-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[(4-nitrophenoxy)carbonyl]-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124661-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50620595 | |

| Record name | 2-Methoxyethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426264-10-0 | |

| Record name | 2-Methoxyethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.